molecular formula C27H26N2O2 B11657202 2-(4-ethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide CAS No. 6390-11-0

2-(4-ethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide

Cat. No.: B11657202
CAS No.: 6390-11-0
M. Wt: 410.5 g/mol
InChI Key: XTFUKSNENBMUPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide is a synthetic compound identified in forensic and pharmacological research as a cannabinoid receptor agonist. It is primarily utilized in academic and regulatory science to investigate the structural-activity relationships of synthetic cannabinoids and their interactions with the endocannabinoid system. Studies focus on its binding affinity and functional activity at the CB1 and CB2 receptors to elucidate the mechanisms underlying the effects of novel psychoactive substances (NPS) . This compound serves as a critical reference standard in analytical chemistry, enabling the development and validation of methods for its detection and quantification in seized materials and biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to support public health monitoring and forensic toxicology . Its research value is rooted in providing a tool to understand the evolving landscape of designer drugs, their metabolic pathways, and their potential physiological and behavioral impacts in controlled in vitro and ex vivo model systems.

Properties

CAS No.

6390-11-0

Molecular Formula

C27H26N2O2

Molecular Weight

410.5 g/mol

IUPAC Name

2-(4-ethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide

InChI

InChI=1S/C27H26N2O2/c1-3-19-8-12-21(13-9-19)26-18-24(23-6-4-5-7-25(23)29-26)27(30)28-17-16-20-10-14-22(31-2)15-11-20/h4-15,18H,3,16-17H2,1-2H3,(H,28,30)

InChI Key

XTFUKSNENBMUPM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCC4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide typically involves multiple steps. One common method includes the coupling of 4-ethylphenyl and 4-methoxyphenyl groups with a quinoline derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but they often involve specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated derivatives .

Scientific Research Applications

2-(4-ethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Core Structural Features

The target compound shares a quinoline-4-carboxamide scaffold with several analogs, but variations in substituents at the 2-position of the quinoline ring and the amide nitrogen significantly influence its properties. Key analogs include:

Compound Name Quinoline 2-Substituent Amide Nitrogen Substituent Molecular Formula Molecular Weight logP Polar Surface Area (Ų) Reference
2-(4-ethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide (Target) 4-ethylphenyl 2-(4-methoxyphenyl)ethyl C28H27N2O2 423.53* ~6.5† ~30† -
N-(2-chlorophenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide (Y203-8013) 4-ethylphenyl 2-chlorophenyl C24H19ClN2O 386.88 6.735 30.69
N-[2-(4-Morpholinyl)ethyl]-2-phenyl-4-quinolinecarboxamide Phenyl 2-(4-morpholinyl)ethyl C22H23N3O2 361.45 ~4.5‡ ~50‡
2-(4-Methoxyphenyl)-N-phenyl-4-quinolinecarboxamide 4-methoxyphenyl Phenyl C23H18N2O2 354.40 ~5.8† ~30†
2-(4-Ethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide 4-ethoxyphenyl (4-fluorophenyl)methyl C25H21FN2O2 400.45 5.94 54.71

*Calculated using molecular formula.
†Estimated based on structural analogs.
‡Predicted using computational tools.

Key Observations :

  • Target Compound: The 4-ethylphenyl group at the quinoline 2-position and the 4-methoxyphenethylamide group confer higher lipophilicity (logP ~6.5) compared to analogs with smaller or polar substituents (e.g., morpholine in ).
  • Y203-8013 : Retains the 4-ethylphenyl group but replaces the methoxyphenethylamide with a 2-chlorophenyl, reducing steric bulk but increasing halogen-mediated interactions .

Physicochemical and Pharmacokinetic Properties

Lipophilicity (logP), polar surface area (PSA), and molecular weight are critical determinants of bioavailability and target binding:

  • Target Compound : High logP (~6.5) suggests strong membrane penetration but may limit solubility. Moderate PSA (~30 Ų) aligns with compounds exhibiting oral bioavailability.
  • Y203-8013 : Similar logP (6.73) and PSA (30.69 Ų) to the target compound, indicating comparable pharmacokinetic profiles .
  • Morpholine Derivative : Lower logP (~4.5) and higher PSA (~50 Ų) suggest reduced blood-brain barrier penetration but improved solubility .

Yield Comparison :

  • Morpholine-containing analogs (e.g., 5a5 in ) achieve 59–67% yields .
  • Halogenated derivatives (e.g., Y203-8013) may require optimized purification due to lower yields (~55%) .

Biological Activity

The compound 2-(4-ethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of the compound is C24H26N2O2C_{24}H_{26}N_{2}O_{2} with a molecular weight of 390.48 g/mol . The compound features a quinoline core, which is known for its diverse biological activities.

PropertyValue
Molecular Formula C24H26N2O2
Molecular Weight 390.48 g/mol
IUPAC Name 2-(4-ethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • DNA Intercalation : The quinoline structure allows the compound to intercalate into DNA, potentially inhibiting replication in cancer cells.
  • Enzyme Inhibition : It has been observed to inhibit specific enzymes involved in inflammatory and microbial processes, contributing to its therapeutic effects.

Anticancer Activity

Research has shown that derivatives of quinoline possess significant anticancer properties. In vitro studies have demonstrated that 2-(4-ethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide exhibits cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer) : Exhibited an IC50 value in the low micromolar range.
  • HCT-116 (colon cancer) : Demonstrated comparable efficacy to standard chemotherapeutics like doxorubicin.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate activity against several bacterial strains, with mechanisms likely involving disruption of bacterial cell wall synthesis or inhibition of metabolic pathways.

Structure-Activity Relationships (SAR)

The presence of substituents on the phenyl rings significantly influences the biological activity of quinoline derivatives. For instance:

  • The ethyl group on one phenyl ring enhances lipophilicity, potentially improving cell membrane penetration.
  • The methoxy group on the other phenyl ring may contribute to increased binding affinity for biological targets due to electron-donating effects.

Case Studies

  • Study on Anticancer Activity :
    A recent study investigated a series of quinoline derivatives, including our compound, revealing that modifications at the 4-position of the quinoline ring significantly affected cytotoxicity against MCF-7 cells. The compound's IC50 was determined to be approximately 1.5 µM, indicating promising potential as an anticancer agent .
  • Antimicrobial Screening :
    Another study focused on the antimicrobial properties of various substituted quinolines. The compound displayed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-ethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide, and how are yields optimized?

  • Methodological Answer : The compound is synthesized via multi-step reactions, typically starting with the formation of the quinoline core through cyclization, followed by substitution with ethylphenyl and methoxyphenyl groups. Key steps include:

  • Friedländer synthesis for quinoline ring formation using acetylated precursors and acid catalysis.
  • Buchwald-Hartwig coupling or nucleophilic substitution for introducing the 4-ethylphenyl and 4-methoxyphenyl moieties .
  • Yield optimization involves controlling reaction conditions (e.g., reflux in polar aprotic solvents like DMF, 60–80°C) and purification via column chromatography or crystallization .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) confirms substituent positions and stereochemistry.
  • X-ray crystallography resolves crystal packing and hydrogen-bonding patterns, as demonstrated in related quinoline derivatives .
  • High-resolution mass spectrometry (HRMS) validates molecular weight and purity (>95%) .

Q. How is preliminary biological activity screening conducted for this compound?

  • Methodological Answer :

  • In vitro assays (e.g., MTT for cytotoxicity) against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM.
  • Enzyme inhibition studies (e.g., COX-2, topoisomerase II) using fluorometric or colorimetric assays .
  • Dose-response curves (IC₅₀ calculations) and comparison to reference drugs (e.g., doxorubicin) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar quinoline carboxamides?

  • Methodological Answer : Contradictions often arise from:

  • Substituent effects : Minor structural differences (e.g., methoxy vs. ethoxy groups) alter binding affinity. For example, 4-methoxyphenyl derivatives show stronger COX-2 inhibition than 4-ethoxyphenyl analogs due to enhanced hydrogen bonding .
  • Assay variability : Standardize protocols (e.g., consistent cell lines, incubation times) and validate results via orthogonal assays (e.g., SPR for binding kinetics alongside enzymatic assays) .
  • Data normalization : Use internal controls (e.g., % inhibition relative to a reference inhibitor) to minimize batch-to-batch variability .

Q. What experimental strategies are recommended for elucidating the mechanism of action of this compound in cancer models?

  • Methodological Answer :

  • Transcriptomic profiling (RNA-seq) to identify differentially expressed genes in treated vs. untreated cells.
  • Molecular docking simulations (AutoDock Vina) to predict interactions with targets like EGFR or tubulin, followed by surface plasmon resonance (SPR) for binding validation .
  • Apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry) to confirm pro-apoptotic effects .

Q. How can structural modifications enhance the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl) to reduce logP from ~4.5 to <3.5, improving solubility.
  • Prodrug strategies : Convert the carboxamide to a methyl ester for enhanced membrane permeability, with in vivo hydrolysis to the active form .
  • Metabolic stability : Use liver microsome assays to identify metabolic hotspots (e.g., demethylation of methoxy groups) and block them with fluorine substitutions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.